4-Methoxy-4'-fluorochalcone

Description

Contextualization within Chalcone (B49325) Derivatives Research

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are precursors to flavonoids and isoflavonoids found in a variety of plants. nih.govekb.eg Their basic structure consists of two aromatic rings (A and B) joined by a three-carbon α,β-unsaturated carbonyl system. nih.gov This framework is amenable to a wide range of chemical modifications, allowing for the synthesis of a vast library of derivatives with diverse pharmacological properties. unc.edumdpi.com The ease of synthesis, typically through the Claisen-Schmidt condensation, further enhances their appeal to medicinal chemists. nih.govekb.eg

The biological activities of chalcone derivatives are extensive and well-documented, encompassing anticancer, anti-inflammatory, antimicrobial, and antioxidant effects, among others. ekb.egmdpi.comsci-hub.se The specific nature and potency of these activities are heavily influenced by the type and position of substituents on the A and B aromatic rings. cellbiopharm.com This structure-activity relationship is a central theme in chalcone research, guiding the design of new compounds with enhanced efficacy and selectivity.

Significance of 4-Methoxy-4'-fluorochalcone as a Research Target

This compound distinguishes itself within the broader class of chalcones due to the specific combination of a methoxy (B1213986) (-OCH3) group and a fluorine (-F) atom on its phenyl rings. ontosight.ai The methoxy group is an electron-donating group, while the fluorine atom is an electron-withdrawing group. This particular arrangement of substituents significantly influences the molecule's electronic properties, and consequently, its biological activity.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability and bioavailability. nih.govmdpi.com In the context of chalcones, the presence of a fluorine atom has been shown to modulate their bioactivity. nih.govnih.gov For instance, the fluorine atom in this compound is reported to enhance its antiproliferative activity when compared to chalcones with only electron-donating groups.

The methoxy group also plays a crucial role in determining the biological profile of chalcones. The number and position of methoxy groups can influence their anticancer and cancer-selective properties. cellbiopharm.com Research has indicated that some methoxy- and/or fluoro-chalcones exhibit antitumor efficacy by inducing apoptosis and cell-cycle arrest. nih.gov

Overview of Current Research Landscape Pertaining to this compound

Current research on this compound highlights its potential across several therapeutic areas, primarily focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Research: Studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells. For example, it has been shown to activate caspase-3, a key enzyme in the apoptotic pathway, in human melanoma cells. nih.gov The compound's IC50 values against various cancer cell lines have been reported to be in the range of 1.43 to 1.98 µg/mL. However, its antiproliferative effects are considered weaker compared to nitro-substituted chalcones, as the nitro group is a stronger electron-withdrawing group than fluorine.

Antimicrobial Activity: The compound has also been investigated for its antimicrobial properties. Research suggests that chalcone derivatives can be effective against various pathogens, including bacteria and fungi. The presence of both methoxy and fluorine substituents is believed to enhance its antimicrobial efficacy compared to unsubstituted chalcones. Studies on fluorinated chalcones have shown promising results against Mycobacterium tuberculosis and other common pathogenic bacterial and fungal strains. nih.gov

Anti-inflammatory Activity: this compound has been evaluated for its ability to inhibit inflammatory pathways. Chalcones, in general, are known to modulate inflammatory responses, and derivatives like 4-methoxychalcone (B190469) have shown strong inhibitory action on the release of inflammatory mediators. sci-hub.se

The synthesis of this compound is typically achieved through the Claisen-Schmidt condensation of 4-fluoroacetophenone and 4-methoxybenzaldehyde. ontosight.ai This straightforward synthetic route facilitates its availability for further research and development.

Table 1: Investigated Biological Activities of this compound and Related Derivatives

| Biological Activity | Key Findings | References |

|---|---|---|

| Anticancer | Induces apoptosis in melanoma cells by activating caspase-3. nih.gov Exhibits antiproliferative effects, though weaker than nitro-substituted analogs. | nih.gov |

| Antimicrobial | Shows activity against Gram-positive bacteria and fungi. Fluorination can enhance antimicrobial efficacy. nih.gov | nih.gov |

| Anti-inflammatory | Potential to inhibit inflammatory pathways. Related methoxy chalcones show strong anti-inflammatory action. sci-hub.se | sci-hub.se |

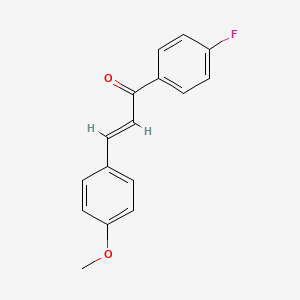

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO2/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-11H,1H3/b11-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOINTYAZKYYNGN-NYYWCZLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2965-64-2 | |

| Record name | 2965-64-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Chemical Modifications of 4 Methoxy 4 Fluorochalcone

Established Synthetic Pathways for 4-Methoxy-4'-fluorochalcone

The primary route for synthesizing this compound is the Claisen-Schmidt condensation, a reliable and widely used carbon-carbon bond-forming reaction. This method involves the reaction of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) in the presence of a catalyst.

Condensation Reactions in this compound Synthesis

The Claisen-Schmidt condensation for the synthesis of this compound involves the base-catalyzed reaction between 4-methoxyacetophenone and 4-fluorobenzaldehyde. In this reaction, the base abstracts an α-proton from 4-methoxyacetophenone to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-fluorobenzaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the stable α,β-unsaturated ketone structure of this compound. scitepress.org

Commonly used bases for this condensation include alkali hydroxides such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) dissolved in a suitable solvent like ethanol (B145695). The reaction proceeds by forming a resonance-stabilized enolate from 4-methoxyacetophenone, which then attacks the electrophilic carbonyl center of 4-fluorobenzaldehyde. The subsequent dehydration of the intermediate aldol product is typically facile due to the formation of a conjugated system, which provides thermodynamic stability to the final chalcone (B49325) product.

Optimization of Synthetic Conditions for this compound Production

Catalyst and Solvent Effects: While acid catalysts can be used for Claisen-Schmidt condensations, they generally result in lower yields (10-40%). Base catalysts are more common and effective. scitepress.org Studies on similar chalcones show that NaOH can produce yields in the range of 90-96%, while KOH can yield 88-94%. scitepress.org The choice of solvent also plays a critical role. While ethanol is conventionally used, research into solvent-free methods has shown significant advantages.

Energy Input and Reaction Time: Conventional synthesis often involves stirring the reaction mixture at room temperature or with gentle heating for several hours. However, alternative energy sources have been explored to accelerate the reaction. For instance, sonochemical methods, which use ultrasonic irradiation, have been shown to dramatically reduce reaction times. In one study on a similar chalcone, the sonochemical method led to complete conversion in just 10 minutes, compared to 4 hours required for the conventional stirring method.

Another highly efficient, solvent-free approach is the use of grinding techniques. This mechanochemical method involves grinding the solid reactants (4-methoxyacetophenone, 4-fluorobenzaldehyde, and a solid base like NaOH) together in a mortar and pestle at room temperature. scitepress.org This process generates localized heat from friction, accelerating the reaction and often leading to high yields in a very short time, typically under 30 minutes. scitepress.org

| Method | Typical Catalyst | Solvent | Reaction Time | Reported Yield Range |

|---|---|---|---|---|

| Conventional Stirring | NaOH or KOH | Ethanol | Several hours | 88-96% |

| Sonochemical | KOH | Ethanol | ~10 minutes | High conversion |

| Grinding (Solvent-free) | Solid NaOH | None | ~30 minutes | 70-98% |

Derivatization Strategies for this compound Analogues

The this compound scaffold serves as a versatile starting material for the synthesis of a wide array of derivatives. mdpi.comnih.gov The reactivity of its α,β-unsaturated ketone system allows for various chemical modifications, particularly the construction of heterocyclic rings.

Introduction of Functional Groups on the Chalcone Scaffold

A primary strategy for derivatizing the chalcone scaffold involves cyclization reactions to form new heterocyclic systems. The α,β-unsaturated ketone moiety is an excellent Michael acceptor and contains two electrophilic centers (the carbonyl carbon and the β-carbon), making it highly reactive towards dinucleophiles.

Common derivatizations include:

Synthesis of Pyrazolines: Reaction of chalcones with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines (like phenylhydrazine) in a solvent such as ethanol or acetic acid leads to the formation of pyrazoline rings. researchgate.net This reaction proceeds via an initial Michael addition of the hydrazine to the β-carbon, followed by an intramolecular cyclization and dehydration. researchgate.net

Synthesis of Isoxazoles: Treatment of chalcones with hydroxylamine (B1172632) hydrochloride in the presence of a base results in the formation of isoxazole (B147169) derivatives.

Synthesis of Thiazines and Oxazines: Chalcones can be reacted with thiourea (B124793) or urea (B33335) in the presence of an ethanolic base to yield the corresponding six-membered thiazine (B8601807) or oxazine (B8389632) heterocycles, respectively.

These reactions effectively replace the enone functional group with a new, stable heterocyclic ring, significantly altering the molecule's steric and electronic properties.

Regioselective Modifications of this compound

The derivatization reactions of the chalcone scaffold are often highly regioselective. The formation of five-membered heterocycles like pyrazolines is a prime example of this regioselectivity. In the reaction with hydrazine, the more nucleophilic nitrogen atom attacks the electrophilic β-carbon of the chalcone's double bond. The second nitrogen atom then attacks the carbonyl carbon, leading to a specific constitutional isomer of the resulting pyrazoline. researchgate.net This predictable reaction pathway ensures that the substituents from the original chalcone (the 4-methoxyphenyl (B3050149) and 4-fluorophenyl groups) are located at defined positions on the new heterocyclic ring. This regiochemical control is crucial for establishing clear structure-activity relationships in the development of new chemical entities.

Green Chemistry Approaches in this compound Derivatization

Green chemistry principles are increasingly being applied to the derivatization of chalcones to minimize environmental impact. mdpi.comnih.gov These approaches focus on reducing or eliminating the use of hazardous solvents and reagents, and employing energy-efficient methods.

Key green strategies applicable to the derivatization of this compound include:

Solvent-Free Synthesis: Similar to the synthesis of the parent chalcone, the derivatization can often be performed under solvent-free conditions. For example, the synthesis of certain heterocyclic derivatives can be achieved by grinding the chalcone with the appropriate reagent.

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation is a powerful tool for accelerating organic reactions. nih.gov The synthesis of heterocyclic chalcone derivatives, such as pyrazolines, can be significantly expedited using microwave heating, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional refluxing. nih.gov

Use of Greener Solvents: When a solvent is necessary, the focus is on using environmentally benign options. Ionic liquids and deep eutectic solvents are being explored as recyclable and less toxic alternatives to traditional volatile organic solvents for chalcone derivatization reactions. nih.gov

These green methodologies not only make the synthesis of this compound analogues more sustainable but also often provide advantages in terms of reaction speed and efficiency. mdpi.comnih.gov

Preclinical Biological Activity Spectrum of 4 Methoxy 4 Fluorochalcone

Antineoplastic and Antiproliferative Investigations of 4-Methoxy-4'-fluorochalcone

The potential of chalcone (B49325) derivatives as anticancer agents is an active area of research. nih.gov Their mechanisms of action often involve inducing apoptosis (programmed cell death) and disrupting the cell cycle in cancer cells. nih.govnih.gov

In vitro Cellular Models for Anticancer Activity of this compound

Studies on various cancer cell lines have demonstrated the antiproliferative effects of this compound and related compounds. Research indicates that this compound can induce apoptosis in human melanoma (A375) and colon cancer (HT-29) cell lines. The IC50 values, which represent the concentration required to inhibit 50% of cell growth, have been reported to be in the range of 1.43 to 1.98 µg/mL for similar chalcone derivatives against human colon cancer cells.

In human melanoma A375 cells, certain methoxy- and fluoro-chalcone derivatives have been shown to cause cell cycle arrest at the S-G2/M phase. nih.gov This arrest is followed by the activation of caspase-3, a key enzyme in the apoptotic pathway, ultimately leading to cell death. nih.gov One study highlighted that some synthetic fluorochalcones significantly reduced the viability of human A375 melanoma cells, with IC50 values between 5 and 10 μM after 48 hours of treatment. plos.org However, it has also been noted that this compound may exhibit weaker antiproliferative effects compared to nitro-substituted chalcones, suggesting that the type of electron-withdrawing group influences cytotoxicity.

The number and position of methoxy (B1213986) groups on the chalcone structure have been shown to affect the anticancer and cancer-selective properties of these derivatives. cellbiopharm.com For instance, a study on various methoxy chalcone derivatives revealed varying levels of cytotoxicity against different leukemia cell lines. cellbiopharm.com

Table 1: In vitro Anticancer Activity of Chalcone Derivatives

| Compound/Derivative | Cell Line | Effect | IC50 Value | Reference |

|---|---|---|---|---|

| Chalcone Derivatives | Human Colon Cancer (HT-29) | Inhibition of proliferation | 1.43 - 1.98 µg/mL | |

| Methoxy- and fluoro-chalcones | Human Melanoma (A375) | Cell cycle arrest (S-G2/M), Apoptosis | Not specified | nih.gov |

| Synthetic fluorochalcones | Human Melanoma (A375) | Reduced cell viability | 5 - 10 μM | plos.org |

| This compound | Not specified | Weaker antiproliferative effect compared to nitro-substituted chalcones | Not specified |

In vivo Preclinical Models for Antitumor Efficacy of this compound

While extensive in vitro data exists, information regarding the in vivo antitumor efficacy of this compound specifically is less detailed in the available literature. However, preclinical studies on related chalcone derivatives provide insights into their potential. For example, therapeutic administration of 3,4,5-trimethoxy-4'-fluorochalcone was found to attenuate the development of adjuvant-induced arthritis in rats, a model that shares inflammatory pathways with some cancers. nih.gov This suggests that chalcones with similar substitutions may have systemic effects in animal models. Further in vivo studies are necessary to fully establish the antitumor efficacy of this compound.

Anti-inflammatory Efficacy of this compound

Chalcones are known to modulate inflammatory pathways, which are often implicated in the development and progression of various diseases, including cancer. d-nb.info

Modulation of Inflammatory Mediators by this compound

This compound has been observed to inhibit the production of key inflammatory mediators. In studies using lipopolysaccharide (LPS)-stimulated macrophages, the compound suppressed the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in a dose-dependent manner. The inhibition of these mediators is a common strategy for managing inflammatory conditions. nih.gov

Chalcone derivatives, in general, have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis. sci-hub.se Specifically, 4-methoxy chalcone and 4-fluoro chalcone have shown strong inhibitory action on the release of chemical mediators from inflammatory cells. sci-hub.se The anti-inflammatory effect of these compounds is linked to their inhibition of COX and subsequent reduction in prostaglandin formation. sci-hub.se

Table 2: Modulation of Inflammatory Mediators by Chalcone Derivatives

| Compound | Inflammatory Mediator | Effect | Model System | Reference |

|---|---|---|---|---|

| This compound | Nitric Oxide (NO), Prostaglandin E2 (PGE2) | Inhibition of production | LPS-stimulated macrophages | |

| 4-methoxy chalcone | Chemical mediators from inflammatory cells | Strong inhibitory action | Not specified | sci-hub.se |

| 4-fluoro chalcone | Chemical mediators from inflammatory cells | Strong inhibitory action | Not specified | sci-hub.se |

| 3,4,5-trimethoxy-4'-fluorochalcone | Inducible nitric oxide synthase (iNOS) | Selective inhibition of expression | Not specified | nih.gov |

Cellular Pathways Impacted by this compound in Inflammation

The anti-inflammatory effects of chalcones are mediated through their interaction with specific cellular signaling pathways. One of the primary targets is the nuclear factor-kappa B (NF-κB) pathway, a crucial regulator of genes involved in the inflammatory response. sci-hub.sed-nb.info By inhibiting NF-κB activation, chalcones can suppress the expression of pro-inflammatory cytokines and enzymes. sci-hub.sethieme-connect.com

The mechanism of action for this compound is believed to involve the modulation of such signaling pathways and gene expression, although the precise molecular targets are still under investigation. Studies on related chalcones have shown that they can inhibit the degradation of IκBα, a protein that keeps NF-κB inactive in the cytoplasm. d-nb.info This prevents NF-κB from translocating to the nucleus and initiating the transcription of inflammatory genes. d-nb.infothieme-connect.com

Antimicrobial Properties of this compound

In addition to its anticancer and anti-inflammatory activities, this compound also exhibits antimicrobial properties. It has shown effectiveness against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as the fungus Candida albicans. derpharmachemica.com The presence of both the methoxy and fluorine substituents is thought to enhance its antimicrobial efficacy when compared to unsubstituted chalcones. A study on a series of methoxy amino chalcone derivatives reported good, broad-spectrum antimicrobial activity, comparable to the standard drugs sulfamerazine (B1682647) and sulfadiazine. derpharmachemica.com

Table 3: Antimicrobial Activity of this compound and Related Derivatives

| Compound/Derivative | Pathogen | Activity | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus (Gram-positive bacteria) | Effective | |

| This compound | Bacillus subtilis (Gram-positive bacteria) | Effective | |

| This compound | Candida albicans (Fungus) | Effective | |

| Methoxy amino chalcone derivatives | Escherichia coli ATCC 25923, Staphylococcus aureus ATCC 25922, Candida albicans ATCC 10231 | Good wide spectrum antimicrobial activity | derpharmachemica.com |

Antibacterial Activity Studies of this compound

Chalcones, as a class of compounds, are recognized for their potential as antibacterial agents. nih.gov The structural framework of chalcones, characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, lends itself to modifications that can enhance their biological effects. nih.gov

Studies have indicated that this compound exhibits activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The presence of the methoxy and fluorine substituents is thought to bolster its antibacterial efficacy when compared to unsubstituted chalcones. It is suggested that the methoxy group, in particular, contributes to the antibacterial properties of chalcone derivatives. nih.gov The difference in susceptibility between Gram-positive and Gram-negative bacteria to chalcones is often attributed to variations in their cell wall structures. rasayanjournal.co.in

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Activity |

| Staphylococcus aureus | Active |

| Bacillus subtilis | Active |

| Escherichia coli | Inactive |

Antifungal Activity Studies of this compound

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Research has shown its effectiveness against the fungal pathogen Candida albicans. The structural features of chalcones, including the methoxy group, are believed to play a role in their antifungal capabilities. nih.gov

Antiviral Activity Studies of this compound

While extensive research into the specific antiviral properties of this compound is not widely documented in the provided results, the broader class of chalcones has been the subject of numerous antiviral studies. nih.gov Chalcones have been investigated for their activity against a range of human viruses, including those responsible for respiratory and other infections. nih.govnih.gov The potential for chalcone derivatives to act as antiviral agents is an active area of research. acs.org

Antioxidant Mechanisms of this compound

The antioxidant potential of chalcones is a significant aspect of their biological profile. ontosight.ai These compounds can exert their effects through various mechanisms, including the scavenging of free radicals and the modulation of oxidative stress markers. mdpi.com

Radical Scavenging Capabilities of this compound

The ability of flavonoids and related compounds like chalcones to scavenge free radicals is a key component of their antioxidant activity. irb.hr This is often attributed to the presence of phenolic hydroxyl groups that can donate a hydrogen atom to stabilize free radicals. nih.govjuniperpublishers.com While specific data on the radical scavenging IC50 values for this compound were not detailed in the provided search results, the general antioxidant properties of chalcones are well-established. The substitution pattern on the aromatic rings of the chalcone structure significantly influences its radical-scavenging efficacy. irb.hr

Impact of this compound on Oxidative Stress Markers

Chalcones have been shown to influence oxidative stress markers. mdpi.com For instance, some chalcone derivatives have demonstrated the ability to reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation. mdpi.com In the context of cancer cells, a related compound, 4-methoxychalcone (B190469), was found to enhance cisplatin-induced oxidative stress by inhibiting the Nrf2/ARE-mediated defense mechanism in A549 lung cancer cells. nih.gov This suggests that certain chalcones can modulate cellular responses to oxidative stress, which could have implications for therapeutic strategies. nih.gov

Table 2: Impact of a Related Chalcone on Oxidative Stress

| Compound | Effect | Cell Line | Mechanism |

| 4-methoxychalcone | Enhances cisplatin-induced oxidative stress and cytotoxicity | A549 lung cancer cells | Inhibits Nrf2/ARE-mediated defense mechanism |

Other Reported Biological Activities of this compound

Beyond its antimicrobial and antioxidant properties, this compound and its parent class of compounds have been investigated for a variety of other biological activities. Chalcones are known to possess anti-inflammatory, anticancer, and antidiabetic properties. acs.orgnih.gov

Specifically, some chalcones have been noted for their anti-inflammatory effects, which can be linked to the inhibition of enzymes like cyclooxygenase (COX) and a reduction in prostaglandin formation. sci-hub.se In terms of anticancer potential, research has indicated that certain chalcone derivatives can induce apoptosis and cell cycle arrest in cancer cells. For example, this compound has been shown to induce apoptosis in A375 melanoma cells. However, it has also been reported to exhibit weaker antiproliferative effects compared to nitro-substituted chalcones.

Mechanistic Elucidation of 4 Methoxy 4 Fluorochalcone Action

Identification of Molecular Targets for 4-Methoxy-4'-fluorochalcone

The biological effects of this compound are attributed to its interaction with specific molecular targets. Research indicates that this compound can engage with various proteins, influencing their function and downstream signaling cascades.

Enzyme inhibition represents a significant mechanism through which this compound exerts its biological effects. Studies have demonstrated its ability to inhibit enzymes involved in inflammatory responses and cancer progression.

For instance, this chalcone (B49325) derivative has been shown to inhibit human carbonic anhydrase I (hCA I) in a competitive manner. taylorandfrancis.com The inhibitory constant (Ki) for 4-fluoro-4′-methoxychalcone was determined to be 1.83 ± 0.74 μM. taylorandfrancis.com This competitive inhibition suggests that the compound binds to the same active site as the natural substrate. taylorandfrancis.com

Furthermore, some chalcones have been reported to inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory process. nih.gov The inhibition of these enzymes leads to a reduction in the production of pro-inflammatory mediators. While direct inhibitory data for this compound on COX-2 and iNOS is still under investigation, the general activity of the chalcone class suggests this as a potential mechanism of action. nih.gov

Table 1: Enzyme Inhibition by Chalcone Derivatives

| Enzyme | Chalcone Derivative | Inhibition Type | IC50/Ki Value | Reference |

| Human Carbonic Anhydrase I (hCA I) | 4-fluoro-4′-methoxychalcone | Competitive | Ki: 1.83 ± 0.74 μM | taylorandfrancis.com |

| Cyclooxygenase-2 (COX-2) | General Chalcones | - | - | nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | General Chalcones | - | - | nih.gov |

| IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant. Data for COX-2 and iNOS are based on the general activity of the chalcone class. |

While specific, comprehensive protein interaction profiling data for this compound is not extensively detailed in the available literature, the broader class of chalcones is known to interact with a variety of cellular proteins. These interactions are fundamental to their biological activities, including their anticancer and anti-inflammatory effects.

Chalcones have been shown to interact with proteins involved in critical cellular processes such as cell proliferation and apoptosis. For example, some chalcones can bind to tubulin, interfering with microtubule polymerization and leading to cell cycle arrest. tandfonline.com The interaction of chalcones with signaling proteins can modulate pathways that are crucial for tumor growth and inflammation.

Techniques such as photoproximity profiling and protein immunoprecipitation coupled with mass spectrometry are powerful tools for identifying protein-protein interactions and could be employed to elucidate the specific protein interactome of this compound. biorxiv.orgresearchgate.net Understanding these interactions at a molecular level is crucial for fully characterizing the compound's mechanism of action.

Signaling Pathway Modulation by this compound

This compound has been shown to modulate several critical signaling pathways involved in cell survival, proliferation, and death.

Research has demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated through the activation of specific apoptotic pathways.

Studies on human melanoma A375 cells have shown that methoxy- and fluoro-chalcone derivatives can induce apoptosis. nih.gov This induction is associated with the activation of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov The activation of caspase-3 ultimately leads to the cleavage of cellular proteins and the morphological changes characteristic of apoptosis. nih.govnih.gov The process of apoptosis can be triggered by either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. nih.gov The intrinsic pathway involves the release of cytochrome c from the mitochondria, while the extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface. nih.gov

Table 2: Apoptotic Effects of Methoxy- and Fluoro-Chalcone Derivatives on Human Melanoma A375 Cells

| Compound | Effect | Timeframe | Reference |

| Methoxy- and fluoro-chalcone derivatives | Caspase-3 activation | 12 hours | nih.gov |

| Methoxy- and fluoro-chalcone derivatives | Apoptosis induction | 72 hours | nih.gov |

In addition to inducing apoptosis, this compound and related chalcones have been found to regulate the cell cycle. The cell cycle is a tightly controlled process that governs cell division, and its dysregulation is a hallmark of cancer. nih.gov

Studies have shown that some methoxy- and fluoro-chalcone derivatives can cause cell cycle arrest at the S and G2/M phases in human melanoma A375 cells. nih.gov This arrest prevents cancer cells from progressing through the cell cycle and dividing, thereby inhibiting tumor growth. nih.gov The ability of these compounds to halt the cell cycle is a significant aspect of their anticancer activity. nih.gov

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. ceu.es Some chalcone derivatives have demonstrated anti-angiogenic properties, suggesting another potential mechanism for their anticancer effects.

Flavonoids, including chalcones, can inhibit angiogenesis primarily by down-modulating the expression of Vascular Endothelial Growth Factor (VEGF). d-nb.info VEGF is a potent signaling protein that stimulates the formation of blood vessels. By inhibiting VEGF, these compounds can effectively cut off the blood supply to tumors, thereby hindering their growth and spread. While specific studies on the direct anti-angiogenic effects of this compound are limited, the known activities of related chalcones point towards this as a plausible mechanism of action. ceu.esd-nb.info

Receptor Binding Affinity of this compound

The therapeutic potential of this compound is intrinsically linked to its ability to bind to and modulate the activity of various protein targets. While comprehensive receptor binding screening data remains limited, a body of research has focused on its inhibitory activity against several key enzymes. This section details the available data on the binding affinity of this compound and related chalcone derivatives for these enzymatic targets.

Enzyme Inhibition

Chalcones, as a class of compounds, are known to interact with a variety of enzymes. The α,β-unsaturated ketone moiety is a key structural feature that can participate in Michael addition reactions with nucleophilic residues, such as cysteine, in the active sites of enzymes, leading to covalent modification and inhibition.

Monoamine Oxidase (MAO) Inhibition

Studies have investigated the potential of methoxy-substituted chalcones, including those with fluorine substitutions, as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters. The structural similarity of the chalcone scaffold to known MAO-B inhibitors has prompted these investigations. nih.gov Methoxy-substituted chalcones bearing a fluorine atom have been identified as promising reversible inhibitors of MAO-B. nih.gov

| Compound | IC50 (μM) | Ki (μM) |

|---|---|---|

| (2E)-3-[4-(dimethylamino)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one (C5) | 0.29 ± 0.011 | 0.14 ± 0.001 |

Table Details

This table summarizes the in vitro inhibitory activity of a potent methoxy-substituted chalcone against human monoamine oxidase B (hMAO-B). Data from a study by Mathew et al. nih.gov

Cholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease. Chalcone derivatives have been explored for their potential to inhibit these enzymes. The substitution pattern on the chalcone scaffold, including the presence of methoxy (B1213986) and fluoro groups, plays a significant role in their inhibitory potency and selectivity. nih.gov For instance, some methoxy chalcones have shown inhibitory activity against both AChE and BChE. dergipark.org.tr

| Compound Number | Target Enzyme | IC50 (µg/mL) |

|---|---|---|

| 2 | AChE | 60.39 ± 1.24 |

| 1 | BChE | 39.79 ± 1.29 |

Table Details

This table shows the in vitro inhibitory concentrations of two methoxy chalcones against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Data from a study evaluating synthesized methoxy chalcones. dergipark.org.tr

Glutathione (B108866) S-Transferase (GST) Inhibition

Glutathione S-transferases (GSTs) are a family of enzymes involved in detoxification, and their inhibition can be relevant in cancer therapy. The inhibitory effects of several chalcones on human GST have been evaluated, with 4-fluorochalcone (B155551) demonstrating competitive inhibition. nih.gov

| Compound | Ki (μM) | Inhibition Mechanism |

|---|---|---|

| 4-fluorochalcone | 7.76 | Competitive |

| 4-methoxychalcone (B190469) | Not specified in snippet | Noncompetitive |

| 4,4'-difluorochalcone | Not specified in snippet | Competitive |

Table Details

This table presents the inhibitory constants (Ki) and mechanisms of inhibition for various chalcone derivatives against human glutathione S-transferase (GST). Data from a study by Özaslan et al. nih.gov

Tubulin Polymerization Inhibition

Chalcones have been identified as inhibitors of tubulin polymerization, a critical process in cell division, making them attractive anticancer agents. They often bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. tandfonline.com While specific binding affinity data for this compound is not detailed, related α-fluorinated chalcones have shown potent inhibition of tubulin polymerization and antiproliferative activity against various cancer cell lines. tandfonline.com

Antiproliferative Activity

The inhibitory effects of this compound on various cellular targets contribute to its antiproliferative properties. Studies have reported IC50 values for chalcone derivatives against different human cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated inhibitory concentrations in the low microgram per milliliter range against human colon cancer cells (HT-29). A fluoro-chalcone derivative, FHM, showed an IC50 value of 34 μM against HeLa cervical cancer cells. aip.org

| Compound/Derivative | Cell Line | IC50 |

|---|---|---|

| Chalcone derivatives similar to this compound | HT-29 (human colon cancer) | 1.43 to 1.98 µg/mL |

| Fluoro Chalcone (FHM) | HeLa (cervical cancer) | 34 μM |

Table Details

This table summarizes the in vitro antiproliferative activity of chalcone derivatives against different cancer cell lines. Data from various research studies. aip.org

Structure Activity Relationship Sar Studies of 4 Methoxy 4 Fluorochalcone and Its Derivatives

Impact of Structural Modifications on 4-Methoxy-4'-fluorochalcone Biological Activity

The core structure of this compound, a 1,3-diaryl-2-propen-1-one, provides a versatile scaffold for chemical modification. The methoxy (B1213986) (-OCH3) group on one aromatic ring and the fluorine (-F) atom on the other are key determinants of its biological profile.

The position and number of methoxy groups can significantly influence the anticancer and cancer-selective properties of chalcone (B49325) derivatives. cellbiopharm.com For instance, studies have shown that the presence of methoxy and fluoro substituents on indole (B1671886) rings of chalcone derivatives can enhance cytotoxic activity against lung cancer cells. ceu.es Specifically, some methoxy- and/or fluoro-chalcones have demonstrated antitumor efficacy by inducing apoptosis and cell-cycle arrest in human melanoma cells. nih.gov

The anti-inflammatory activity of chalcones is also closely tied to their substitution patterns. For example, 4-methoxychalcone (B190469) has been shown to exhibit strong inhibitory action on the liberation of chemical mediators from inflammatory cells. sci-hub.se This effect is often associated with the inhibition of cyclooxygenase (COX) enzymes and a subsequent reduction in prostaglandin (B15479496) formation. sci-hub.se SAR analyses have indicated that electron-withdrawing groups on one of the aromatic rings can enhance anti-inflammatory activity. sci-hub.se

Furthermore, the introduction of different functional groups can modulate the activity of chalcone derivatives. For instance, the replacement of a C-H bond with a C-F bond in biologically active molecules has been shown in multiple cases to improve biological activity due to higher binding affinities, metabolic stability, and favorable physical properties. researchgate.net

A study on methoxy chalcone derivatives revealed that the position of the methoxy group can influence enzyme inhibition. For example, specific methoxy chalcones showed the highest inhibitory activities against enzymes like α-amylase, α-glucosidase, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. dergipark.org.tr

Computational Approaches in this compound SAR Analysis

Computational methods are increasingly being used to complement experimental SAR studies, providing insights into the molecular interactions that govern the biological activity of compounds like this compound.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For chalcone derivatives, 2D and 3D-QSAR studies have highlighted the importance of specific pharmacophoric features. These studies have indicated that the presence of hydrogen bond acceptors, methoxy groups, and hydrophobic groups, as well as the number of rotatable bonds, can significantly influence the activity of these compounds. ceu.es For example, QSAR models have suggested that introducing electron-releasing groups at certain positions of the benzylideneacetophenone nucleus can increase the anti-inflammatory activity of chalcone derivatives. acs.org

Molecular docking is a computational tool used to predict the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. This technique provides valuable information about the binding affinity and the interactions between the ligand and the active site of the target.

Molecular docking studies have been employed to investigate the interaction of methoxy chalcone derivatives with various enzymes. For instance, docking simulations have shown that methoxy chalcones can exhibit a better binding affinity for α-amylase and α-glucosidase enzymes compared to the reference substance, acarbose. dergipark.org.tr Similarly, docking studies have been used to evaluate the binding of chalcone derivatives to cyclooxygenase (COX) enzymes, which are key targets in inflammation. biomedres.us These simulations can help to rationalize the observed biological activities and guide the design of more potent inhibitors. For example, studies have shown that certain chalcone derivatives exhibit high binding affinity against both COX-1 and COX-2 enzymes. biomedres.us

Design Principles for Enhanced Efficacy and Selectivity of this compound Analogues

Based on SAR and computational studies, several design principles can be formulated to enhance the efficacy and selectivity of this compound analogues.

Modification of Substituents: The nature and position of substituents on the aromatic rings are critical. The introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and influence its interaction with biological targets. sci-hub.se For example, the presence of methoxy groups has been shown to be important for certain biological activities. ceu.es

Introduction of Heterocyclic Moieties: Replacing one of the aryl rings with a heterocyclic ring system is a common strategy to explore new chemical space and potentially improve pharmacological properties. ceu.es

Molecular Hybridization: Combining the pharmacophoric features of this compound with those of other known active molecules can lead to the development of hybrid compounds with enhanced or dual activities. ceu.es

Target-Specific Design: Utilizing the insights gained from molecular docking studies allows for the rational design of analogues that can specifically interact with the desired biological target, thereby increasing selectivity and reducing off-target effects. dergipark.org.trbiomedres.us For instance, if the goal is to develop a selective COX-2 inhibitor, the design of the chalcone analogue should favor interactions with the active site of COX-2 over COX-1. sci-hub.se

By applying these design principles, researchers can systematically modify the structure of this compound to develop new analogues with improved therapeutic potential.

Advanced Theoretical and Computational Investigations of 4 Methoxy 4 Fluorochalcone

Quantum Chemical Characterization of 4-Methoxy-4'-fluorochalcone Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. For this compound, DFT methods like B3LYP with a basis set such as 6-311++G(d,p) can be used to optimize the molecular geometry and calculate key electronic parameters.

The reactivity of a molecule is fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For chalcone (B49325) derivatives, this gap is a key parameter in predicting their charge transfer efficiency and potential bioactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are crucial for identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are the likely points of interaction with other molecules, including biological targets. In this compound, the electronegative oxygen and fluorine atoms create regions of negative potential, while hydrogen atoms are associated with positive potential.

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the chemical behavior of the molecule. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A higher electrophilicity index indicates a greater capacity to accept electrons. These quantum chemical parameters provide a detailed profile of the molecule's intrinsic reactivity.

Table 1: Calculated Quantum Chemical Parameters for this compound

| Parameter | Description | Typical Predicted Value Range for Chalcones |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.8 to -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.9 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 3.1 to 4.5 eV nih.gov |

| Electronegativity (χ) | Tendency to attract electrons | 3.9 to 4.4 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 1.55 to 2.25 eV |

| Global Electrophilicity (ω) | Capacity to accept electrons | 2.5 to 3.5 eV |

Note: The values presented are illustrative and based on typical ranges found for similar chalcone structures in computational studies. Actual values would be derived from specific DFT calculations.

Molecular Dynamics Simulations of this compound in Biological Systems

While quantum chemistry provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time, particularly its interactions within a complex biological environment. mdpi.com MD simulations are used to study the physical movements of atoms and molecules, providing crucial insights into the stability of a ligand-protein complex, conformational changes, and the nature of binding interactions. mdpi.comnih.gov

In a typical MD simulation of this compound, the compound would be placed in the binding site of a target protein, such as an enzyme or receptor, which is then solvated in a water box with ions to mimic physiological conditions. mdpi.com The simulation, governed by a force field (e.g., AMBER, GROMACS), calculates the forces between atoms and their subsequent movements over a set period, often in the nanosecond to microsecond range. mdpi.com

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the system. A stable RMSD suggests that the ligand remains securely bound. nih.gov

Root Mean Square Fluctuation (RMSF): This identifies the flexibility of different parts of the protein, highlighting which residues are most affected by the ligand's binding. nih.gov

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and the protein over time, revealing the key interactions that stabilize the complex. nih.gov

These simulations can predict whether this compound forms a stable complex with a specific biological target, providing a rationale for its observed biological activity and guiding further experimental studies. nih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Description | Typical Setting |

|---|---|---|

| Force Field | Set of equations and parameters describing the potential energy | AMBER, GROMACS, OPLS mdpi.com |

| Solvent Model | Representation of the aqueous environment | TIP3P, SPC/E water models |

| System Size | Number of atoms in the simulation box | 50,000 - 150,000 atoms |

| Simulation Time | Duration of the simulated trajectory | 100 - 500 nanoseconds mdpi.com |

| Ensemble | Thermodynamic conditions (e.g., constant temperature and pressure) | NPT (Isothermal-isobaric) |

| Temperature | Simulated system temperature | 300 K (to mimic body temperature) |

| Pressure | Simulated system pressure | 1 bar |

In Silico Screening and Virtual Ligand Design Based on this compound Scaffold

The chalcone structure is considered a "privileged scaffold" in medicinal chemistry because it can be modified to interact with a wide range of biological targets. nih.gov The this compound structure serves as an excellent starting point for virtual ligand design and in silico screening campaigns.

Virtual screening involves computationally docking a large library of compounds into the active site of a target protein to predict their binding affinity and pose. biomedres.us This process helps to identify promising "hit" compounds for further investigation.

In virtual ligand design, the this compound scaffold is used as a template. New derivatives are created computationally by adding, removing, or substituting functional groups at various positions on the two aromatic rings. For example, different substituents can be placed on the phenyl rings to explore their effects on binding affinity. These newly designed virtual compounds are then docked into the target protein's active site. The goal is to identify modifications that improve the binding score, suggesting enhanced biological activity. This structure-activity relationship (SAR) analysis is crucial for optimizing lead compounds. nih.gov

The process typically involves:

Target Identification: A protein relevant to a disease is chosen.

Scaffold Selection: this compound is used as the core structure.

Virtual Library Generation: A library of new derivatives is computationally created by modifying the scaffold.

Molecular Docking: The virtual library is docked against the target protein. dergipark.org.tr

Scoring and Ranking: Compounds are ranked based on their predicted binding energy. Top-ranked compounds are prioritized for synthesis and experimental testing. biomedres.us

Table 3: Illustrative Results from a Hypothetical Virtual Screen Based on the Chalcone Scaffold

| Compound ID | Modification on Scaffold | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Scaffold | 4-Methoxy-4'-fluoro | -7.5 | Tyr234, Ser112 |

| Derivative 1 | Add 3'-OH group | -8.2 | Tyr234, Ser112, His45 |

| Derivative 2 | Replace 4-OCH3 with 4-N(CH3)2 | -8.0 | Tyr234, Ser112 |

| Derivative 3 | Add 5'-Cl group | -7.8 | Tyr234, Ser112, Leu98 |

| Derivative 4 | Replace 4'-F with 4'-Cl | -7.6 | Tyr234, Ser112 |

Note: This table is for illustrative purposes. Binding energies and interacting residues are hypothetical and depend on the specific protein target.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for this compound

For any compound to be a viable drug candidate, it must possess favorable ADME properties. Computational tools and online platforms like SwissADME and pkCSM are widely used to predict these properties early in the drug discovery process, reducing the risk of late-stage failures. dergipark.org.trundikma.ac.id These predictions are based on the molecule's structure and physicochemical properties.

Absorption: This refers to how well the compound is absorbed into the bloodstream, typically from the gastrointestinal tract for oral drugs. Key predictors include lipophilicity (logP), water solubility, and intestinal absorption percentage.

Distribution: This describes how the compound spreads throughout the body's fluids and tissues. Parameters like plasma protein binding and blood-brain barrier (BBB) permeability are important.

Metabolism: This involves the chemical modification of the compound by enzymes, primarily in the liver by the Cytochrome P450 (CYP) family. Predictions identify which CYP enzymes are likely to metabolize the compound and whether it might inhibit these enzymes, which could lead to drug-drug interactions.

Excretion: This is the removal of the compound and its metabolites from the body. Total clearance rate is a key predicted parameter.

Drug-likeness rules, such as Lipinski's Rule of Five, are also evaluated. These rules use physicochemical properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors to assess whether a compound has properties consistent with most orally administered drugs. undikma.ac.id In silico ADME predictions for this compound can provide a comprehensive profile of its likely pharmacokinetic behavior. dergipark.org.tr

Table 4: Predicted ADME and Physicochemical Properties for this compound

| Property | Description | Predicted Value/Outcome |

|---|---|---|

| Molecular Weight | Mass of the molecule | 256.27 g/mol |

| logP | Octanol-water partition coefficient (lipophilicity) | 3.5 - 4.0 |

| Water Solubility | How well it dissolves in water | Low to Moderately Soluble |

| Human Intestinal Absorption | Percentage absorbed from the gut | High (>90%) |

| Blood-Brain Barrier (BBB) Permeant | Ability to cross into the brain | Yes/No (Varies by model) |

| CYP Inhibitor | Potential to inhibit key metabolic enzymes (e.g., CYP2D6, CYP3A4) | Likely/Unlikely (Varies by isoform) |

| Lipinski's Rule of Five | Assessment of drug-likeness | Obeys all rules (0 violations) |

Note: These values are typical predictions from computational ADME models and provide an estimate of the compound's properties.

4 Methoxy 4 Fluorochalcone As a Scaffold for Novel Compound Development

Utilization of 4-Methoxy-4'-fluorochalcone in Drug Discovery Pipelines

The chalcone (B49325) backbone is recognized as a "privileged structure" in medicinal chemistry, signifying its ability to bind to a variety of biological targets and exhibit a broad range of pharmacological activities. researchgate.netnih.gov Consequently, this compound serves as a valuable starting point in drug discovery pipelines, particularly in the search for new anticancer and anti-inflammatory agents.

The presence of the methoxy (B1213986) and fluoro substituents on the aromatic rings of this compound is of particular interest. The methoxy group is known to often have a positive impact on the anticancer activity of chalcone derivatives. nih.gov Similarly, the incorporation of a fluorine atom can enhance the metabolic stability and bioavailability of a drug candidate. nih.gov

Research has demonstrated that synthetic chalcones, including those with methoxy and fluoro substitutions, are actively investigated for their potential to inhibit cancer cell proliferation and induce apoptosis. derpharmachemica.comejpmr.com The core chalcone structure is a key pharmacophore that can be systematically modified to improve potency and selectivity for specific cancer-related targets.

Synthesis of Complex Molecules with Enhanced Pharmacological Profiles from this compound Precursors

A significant application of this compound in synthetic medicinal chemistry is its role as a precursor for the creation of various heterocyclic compounds. arcjournals.orgderpharmachemica.com The reactive α,β-unsaturated ketone moiety of the chalcone is susceptible to cyclization reactions with different reagents, leading to the formation of more complex molecular architectures with distinct and often enhanced pharmacological properties.

Common heterocyclic systems synthesized from chalcone precursors include:

Pyrazolines: These five-membered heterocyclic compounds are readily synthesized by the reaction of chalcones with hydrazine (B178648) derivatives. tandfonline.com Pyrazoline derivatives of chalcones have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects. tandfonline.com For instance, certain fluorinated chalcones can be reacted with phenylhydrazine (B124118) to yield fluorinated pyrazoline analogs with potential as anticancer agents. researchgate.net

Pyrimidines: The reaction of chalcones with urea (B33335), thiourea (B124793), or guanidine (B92328) hydrochloride can yield pyrimidine (B1678525) derivatives. researchgate.netderpharmachemica.com Pyrimidines are a critical class of nitrogen-containing heterocycles with a broad spectrum of pharmacological applications. A 2-amino pyrimidine derivative bearing a 4-fluoro substitution has demonstrated excellent antitubercular activity, as well as good anti-inflammatory and antioxidant properties. derpharmachemica.com

Isoxazoles: Cyclization of chalcones with hydroxylamine (B1172632) hydrochloride leads to the formation of isoxazoles. nih.gov These compounds are known to possess a variety of biological activities, including anti-inflammatory and anticancer properties. nih.gov

The synthesis of these more complex molecules from the this compound scaffold allows for the exploration of new chemical space and the development of compounds with improved therapeutic profiles.

| Precursor | Reagent | Resulting Heterocycle | Potential Pharmacological Activities |

|---|---|---|---|

| This compound | Hydrazine derivatives | Pyrazoline | Antimicrobial, Anti-inflammatory, Anticancer |

| This compound | Urea/Thiourea/Guanidine | Pyrimidine | Antitubercular, Anti-inflammatory, Antioxidant |

| This compound | Hydroxylamine hydrochloride | Isoxazole (B147169) | Anti-inflammatory, Anticancer |

Strategies for Optimizing the Therapeutic Potential of this compound-Based Compounds

The therapeutic potential of compounds derived from the this compound scaffold can be systematically optimized through various medicinal chemistry strategies, primarily centered on structure-activity relationship (SAR) studies. These studies involve the synthesis of a series of analogs with systematic modifications to the core structure and evaluating how these changes affect their biological activity.

Key strategies for optimization include:

Modification of Substituents on the Aromatic Rings: The nature, position, and number of substituents on both aromatic rings of the chalcone scaffold play a crucial role in determining the compound's pharmacological activity.

Anticancer Activity: SAR studies have shown that the presence of methoxy groups on the aromatic rings can significantly influence the anticancer activity of chalcones. derpharmachemica.comejpmr.com The position of the methoxy group can impact cytotoxicity against various cancer cell lines. derpharmachemica.com Similarly, the presence of a fluorine atom has been shown to enhance the cytotoxic activity of chalcone derivatives against breast cancer cell lines. nih.gov

Anti-inflammatory Activity: The substitution pattern on the aromatic rings also modulates the anti-inflammatory properties of chalcones. For example, a monomethoxychalcone derivative has been shown to exhibit high analgesic and anti-inflammatory activities. nih.gov The presence of hydroxyl groups in conjunction with other substituents can also contribute to potent anti-inflammatory effects. nih.gov

Introduction of Additional Functional Groups: The introduction of other functional groups, such as hydroxyl or amino groups, can further modulate the biological activity. For example, 2'-hydroxychalcones are known to possess significant anti-inflammatory and antioxidant properties. tandfonline.com

Molecular Hybridization: This strategy involves combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel mechanisms of action. This approach aims to leverage the beneficial properties of both molecular entities to enhance therapeutic efficacy.

Emerging Research Avenues and Future Perspectives for 4 Methoxy 4 Fluorochalcone

Integration of Omics Technologies in 4-Methoxy-4'-fluorochalcone Research

The advent of "omics" technologies, including proteomics, metabolomics, and genomics, offers a powerful lens through which to understand the complex biological interactions of this compound. These high-throughput approaches allow for a global analysis of molecular changes within a biological system in response to the compound, moving beyond single-target-based assays.

Proteomics , the large-scale study of proteins, can identify the specific proteins and signaling pathways that are modulated by this compound. For instance, a quantitative proteomic study on novel synthetic methoxychalcone analogues in triple-negative breast cancer cells revealed significant effects on several key anti-cancer pathways. nih.gov The study, utilizing tandem mass tag-based quantitative proteomics, showed that these chalcone (B49325) derivatives induced the unfolded protein response leading to apoptosis, increased the abundance of MHC-I pathway proteins suggesting potential immune stimulation, and disrupted the cell cycle by interfering with microtubule structure. nih.govfigshare.com Such analyses can pinpoint the direct and indirect protein targets of this compound, providing a deeper understanding of its mode of action.

Metabolomics focuses on the comprehensive analysis of small molecule metabolites in a biological system. By profiling the metabolic changes in cells or tissues upon treatment with this compound, researchers can uncover its effects on cellular metabolism. This can reveal dependencies of susceptible cells on specific metabolic pathways and how the compound disrupts them.

Genomics and Transcriptomics allow for the study of an organism's complete set of DNA and RNA, respectively. A bioinformatics analysis of the transcriptome of triple-negative breast cancer cells treated with a novel fluorinated chalcone identified 504 differentially expressed genes. mdpi.com These genes were found to be involved in the regulation of cell death, response to unfolded proteins, and were surprisingly linked to the HSF1-dependent transactivation pathway. mdpi.com This suggests that the fluorinated chalcone could influence HSF-1 silencing and promote the up-regulation of genes involved in stress-induced apoptosis. mdpi.com Applying these technologies to this compound could identify genetic markers that predict sensitivity to the compound and elucidate its impact on gene expression networks.

The integration of these omics platforms can provide a holistic view of the cellular response to this compound, facilitating the identification of novel biomarkers for its activity and revealing potential mechanisms of resistance.

Nanotechnology Applications for this compound Delivery

A significant hurdle in the development of many promising therapeutic compounds, including chalcones, is their poor aqueous solubility and bioavailability. Nanotechnology offers innovative solutions to overcome these challenges by encapsulating the active compound in various nano-sized carriers. These nanoformulations can improve drug stability, enhance circulation time, and facilitate targeted delivery to specific tissues or cells.

Solid Lipid Nanoparticles (SLNs) are a promising drug delivery system for hydrophobic compounds like this compound. SLNs are composed of a solid lipid core that can encapsulate the drug, and are stabilized by surfactants. nih.gov This formulation can protect the drug from degradation, control its release, and improve its oral bioavailability. tandfonline.com Studies with other hydrophobic drugs have shown that SLN formulations can enhance anticancer effects by facilitating cellular uptake and avoiding aggregation in the bloodstream. nih.gov

Liposomes , which are vesicular structures composed of lipid bilayers, are another well-established platform for drug delivery. They can encapsulate both hydrophilic and hydrophobic compounds and can be modified with targeting ligands to direct them to specific sites in the body. cumhuriyet.edu.tr The lipid composition of liposomes can be tailored to control the release profile of the encapsulated drug. researcher.life

Polymeric Nanoparticles are also being explored for the delivery of chalcones. These nanoparticles can be engineered to have specific properties, such as stimuli-responsiveness (e.g., pH or enzyme sensitivity), which allows for the controlled release of the drug at the target site. acs.org

The development of nanoformulations for this compound holds the potential to significantly enhance its therapeutic index by improving its pharmacokinetic profile and enabling targeted delivery, thereby increasing its efficacy while potentially reducing systemic side effects.

Synergistic Effects of this compound with Existing Agents

Combination therapy, the use of two or more drugs to treat a disease, is a cornerstone of modern medicine, particularly in oncology. This approach can lead to enhanced efficacy, reduced drug doses, and the overcoming of drug resistance. Emerging research suggests that this compound and related compounds may act synergistically with existing therapeutic agents.

One area of investigation is the combination of this compound with conventional chemotherapeutic drugs. A study on a closely related compound, 4-methoxychalcone (B190469), demonstrated its ability to enhance the cytotoxicity of cisplatin (B142131) in A549 lung cancer cells. nih.govnih.gov The study found that 4-methoxychalcone suppressed the Nrf2/ARE-mediated defense mechanism in these cancer cells, which is often associated with drug resistance. nih.govnih.gov This inhibition led to an accelerated generation of reactive oxygen species and exacerbated cisplatin-induced cell death. nih.govnih.gov Similarly, a study on a fluoro-chalcone derivative in combination with doxorubicin (B1662922) on HeLa cervical cancer cells showed a synergistic effect in inhibiting cell growth and inducing apoptosis. mdpi.com

Another potential application is the combination of this compound with antibiotics. Some chalcone derivatives have been shown to exhibit antimicrobial properties, and their combination with existing antibiotics could be a strategy to combat antibiotic-resistant bacteria.

The exploration of synergistic combinations is a promising avenue to broaden the therapeutic potential of this compound. By identifying effective drug partners and elucidating the mechanisms of their synergistic interactions, it may be possible to develop more potent and durable treatment regimens.

| Chalcone Derivative | Combination Agent | Cell Line | Observed Synergistic Effect |

| 4-Methoxychalcone | Cisplatin | A549 (Lung Cancer) | Enhanced cytotoxicity, increased oxidative stress nih.govnih.gov |

| Fluoro-chalcone derivative | Doxorubicin | HeLa (Cervical Cancer) | Increased inhibition of cell growth, induction of apoptosis mdpi.com |

| Isobavachalcone | Doxorubicin | 8505C and CAL62 (Anaplastic Thyroid Cancer) | Suppressed cell growth through ferroptosis activation nih.gov |

Challenges and Opportunities in this compound Translational Research

The path from a promising preclinical compound to a clinically approved therapy is fraught with challenges. For this compound, these hurdles are similar to those faced by many novel drug candidates, but also include some specific to the chalcone class of molecules.

One of the primary challenges for chalcones is their potential for a promiscuous target profile. mdpi.com The α,β-unsaturated ketone moiety, a key feature of the chalcone scaffold, is electrophilic and can react with biological macromolecules, which could lead to off-target effects and toxicity. mdpi.com A thorough toxicological evaluation is therefore essential for the clinical development of any chalcone derivative. nih.govresearchgate.net

Another significant challenge is the need for extensive preclinical studies to validate the efficacy and safety of this compound. nih.gov While in vitro studies may show promise, demonstrating in vivo efficacy in relevant animal models is a critical and often difficult step. figshare.com Furthermore, issues with bioavailability, common for hydrophobic compounds, need to be addressed, likely through the nanoformulation strategies discussed previously. nih.gov

Despite these challenges, there are also significant opportunities for the translational development of this compound. The simple and versatile chemical structure of chalcones allows for the straightforward synthesis of analogues, which can be used to optimize potency, selectivity, and pharmacokinetic properties. mdpi.comekb.eg This facilitates the exploration of structure-activity relationships to design derivatives with improved therapeutic profiles.

The multifaceted mechanisms of action of chalcones, including their ability to induce apoptosis, disrupt the cell cycle, and potentially modulate the immune system, offer the opportunity for their use in various therapeutic areas, particularly in oncology where multi-targeted agents are often more effective. nih.gov The potential for synergistic combinations with existing drugs also represents a significant opportunity to enhance their clinical utility. nih.govresearchgate.net

Successful preclinical and clinical trials have been conducted for some chalcone derivatives, demonstrating that these challenges can be overcome. nih.govmdpi.com With a strategic and thorough approach to preclinical development, focusing on optimizing its formulation and fully characterizing its safety and efficacy, this compound has the potential to progress towards clinical evaluation.

Q & A

Q. What is the most reliable synthetic route for 4-methoxy-4'-fluorochalcone in academic settings?

The Claisen-Schmidt condensation is widely used. A typical procedure involves reacting 4'-fluoroacetophenone (20 mmol) with 4-methoxybenzaldehyde (20 mmol) in the presence of sodium hydroxide (1.0 eq.) in ethanol under reflux. The product is isolated via filtration and recrystallized, yielding ~90% purity . Optimization may require adjusting solvent polarity (e.g., ethanol vs. methanol) or base concentration to minimize side reactions like retro-aldol condensation.

Q. How can I verify the structural integrity of synthesized this compound?

Combine spectroscopic techniques:

- NMR : Confirm methoxy (δ ~3.8 ppm, singlet) and fluorine-substituted aromatic protons (distinct splitting patterns).

- FT-IR : Look for carbonyl stretching (~1650 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).

- Melting Point : Compare with literature values (e.g., 117–122°C for related chalcones) . Cross-validate with HPLC (≥95% purity) and elemental analysis for empirical formula confirmation.

Q. What solvents are suitable for dissolving this compound in spectroscopic studies?

The compound is soluble in chloroform, methanol, and DMSO. For UV-Vis studies, use spectroscopic-grade solvents to avoid interference. Note that solubility decreases in polar aprotic solvents like acetonitrile .

Advanced Research Questions

Q. How do I resolve contradictions in reported pharmacological activities of this compound derivatives?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges) or structural analogs. Mitigate this by:

- Standardizing bioassays (e.g., fixed incubation times, controlled pH/temperature).

- Comparing IC₅₀ values across studies using the same model (e.g., MTT vs. ATP-based viability assays).

- Validating results with structural analogs (e.g., 2',6'-dihydroxy-4'-methoxychalcone) to isolate substituent effects .

Q. What advanced techniques characterize nonlinear optical (NLO) properties of this compound?

Use open-aperture Z-scan with femtosecond lasers to measure two-photon absorption coefficients (β) and excited-state absorption. Theoretical modeling (e.g., density functional theory, DFT) can predict hyperpolarizability (γ) and correlate with experimental data. For example, β values of ~10 cm/GW were reported for chalcone derivatives under 800 nm excitation .

Q. How can computational methods improve the design of this compound-based materials?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) optimize molecular geometry and electronic properties. Key parameters:

- HOMO-LUMO gap (predicts charge transfer efficiency).

- Electrostatic potential maps (identify reactive sites for functionalization). Validate predictions with experimental UV-Vis and cyclic voltammetry data .

Q. What are the stability considerations for long-term storage of this compound?

Store in airtight glass containers at 15–25°C, protected from light and moisture. Avoid contact with strong oxidizers (e.g., peroxides), which may degrade the chalcone backbone. Monitor purity via periodic HPLC to detect decomposition products (e.g., demethylated derivatives) .

Methodological Challenges

Q. How do I address low yields in scaled-up synthesis of this compound?

Common issues include incomplete condensation or side reactions. Solutions:

- Use a Dean-Stark trap to remove water during reflux.

- Employ catalytic bases (e.g., K₂CO₃) instead of stoichiometric NaOH to reduce byproducts.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) for >90% recovery .

Q. What strategies enhance the bioavailability of this compound in drug delivery studies?

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to improve solubility.

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to methoxy or fluorine substituents. Validate with in vitro permeability assays (e.g., Caco-2 monolayers) and pharmacokinetic profiling .

Data Interpretation

Q. How should I interpret conflicting DFT vs. experimental data on electronic transitions?

Discrepancies often arise from solvent effects or basis set limitations. Improve accuracy by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.